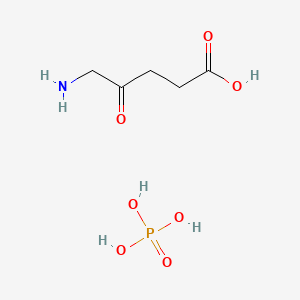
Aminolevulinic acid phosphate
Overview
Description
Aminolevulinic acid phosphate is a derivative of aminolevulinic acid, a non-proteinogenic five-carbon amino acid. Aminolevulinic acid is a key precursor in the biosynthesis of tetrapyrrole compounds, such as heme, chlorophyll, and vitamin B12. This compound plays a crucial role in various biological processes, including cell growth and metabolic flux regulation. This compound is particularly significant in medical applications, especially in photodynamic therapy for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminolevulinic acid phosphate can be synthesized through chemical and biotechnological methods. The chemical synthesis involves the condensation of succinyl-CoA and glycine, catalyzed by aminolevulinic acid synthase with pyridoxal phosphate as a co-factor. This reaction occurs in a one-step biotransformation process .
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches due to the complexity and low yield of chemical synthesis. Engineered microorganisms, such as Corynebacterium glutamicum, are used to produce aminolevulinic acid from renewable bioresources. This process involves metabolic engineering to enhance the biosynthetic pathway and optimize the production conditions .
Chemical Reactions Analysis
Types of Reactions: Aminolevulinic acid phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form protoporphyrin IX, a photosensitizer used in photodynamic therapy.
Reduction: Reduction reactions can convert this compound into other intermediates in the tetrapyrrole biosynthesis pathway.
Substitution: Substitution reactions involve the replacement of functional groups in this compound, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include protoporphyrin IX, heme, and other tetrapyrrole compounds .
Scientific Research Applications
Aminolevulinic acid phosphate has wide-ranging applications in scientific research, including:
Mechanism of Action
Aminolevulinic acid phosphate exerts its effects through its conversion into protoporphyrin IX, a potent photosensitizer. Upon administration, this compound is metabolized to protoporphyrin IX, which accumulates preferentially in cancer cells. When exposed to light of appropriate wavelength, protoporphyrin IX generates reactive oxygen species, causing cell damage and apoptosis. This mechanism is the basis for its use in photodynamic therapy .
Comparison with Similar Compounds
Aminolevulinic acid phosphate is unique due to its role as a precursor in the biosynthesis of tetrapyrrole compounds. Similar compounds include:
Methyl aminolevulinate: Another photosensitizer used in photodynamic therapy, but with different pharmacokinetics and applications.
Protoporphyrin IX: The direct product of this compound metabolism, used in various medical applications.
Chlorophyll: A tetrapyrrole compound synthesized from aminolevulinic acid, essential for photosynthesis in plants.
This compound stands out due to its versatility in medical, agricultural, and industrial applications, making it a valuable compound in scientific research and practical use.
Properties
IUPAC Name |
5-amino-4-oxopentanoic acid;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.H3O4P/c6-3-4(7)1-2-5(8)9;1-5(2,3)4/h1-3,6H2,(H,8,9);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNWBYZHOAIHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CN.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235827 | |
| Record name | Aminolevulinic acid phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868074-65-1 | |
| Record name | Aminolevulinic acid phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868074651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminolevulinic acid phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOLEVULINIC ACID PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM8DCR39GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
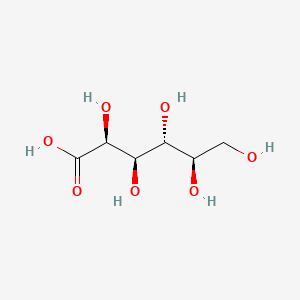
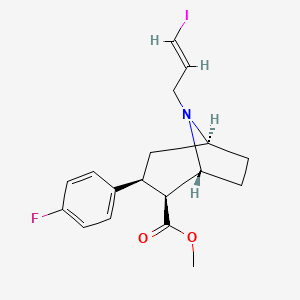
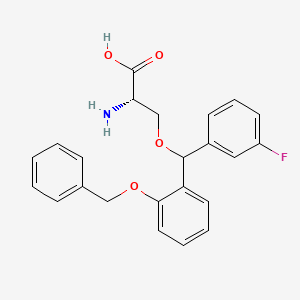
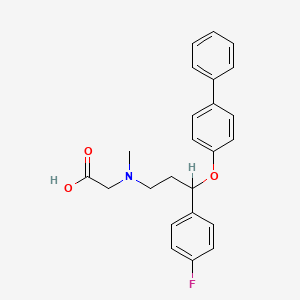

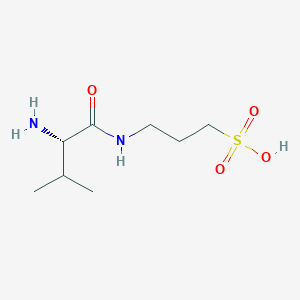
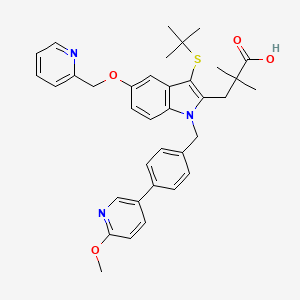
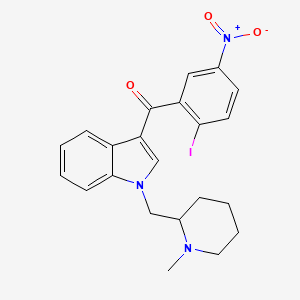
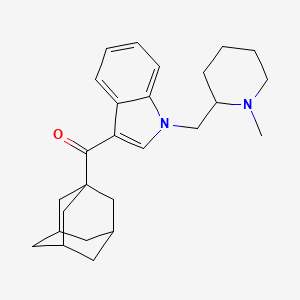
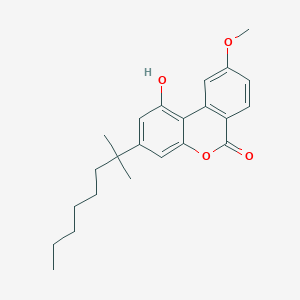
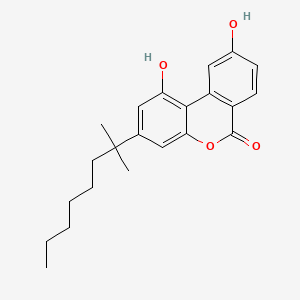
![2-[2-[4-(Carboxymethyloxy)phenyl]ethylcarbamoyl]benzoic acid dihydrate](/img/structure/B1664826.png)
![(1R,5S)-6-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B1664827.png)
![Methanesulfonamide, N-[4-[3-[[2-(3,4-dichlorophenyl)ethyl]methylamino]-2-hydroxypropoxy]phenyl]-, benzoate (1:1)](/img/structure/B1664828.png)
